molecular formula C25H24N2O4S B3292516 N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878062-66-9

N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B3292516
CAS No.: 878062-66-9
M. Wt: 448.5 g/mol
InChI Key: DYHGMAPIJRACOA-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic acetamide derivative featuring a complex indole-based scaffold. Its structure comprises:

  • A 2-methoxyphenyl group attached to the acetamide nitrogen.
  • An indole core substituted at the 3-position with a [(4-methylphenyl)methanesulfonyl] group.
  • A methanesulfonyl linker bridging the indole and the 4-methylphenyl moiety.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-11-13-19(14-12-18)17-32(29,30)24-15-27(22-9-5-3-7-20(22)24)16-25(28)26-21-8-4-6-10-23(21)31-2/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHGMAPIJRACOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the indole derivative, followed by the introduction of the methanesulfonyl group and finally the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylphenyl methanesulfonyl group in the target compound may improve metabolic stability compared to smaller sulfonyl groups (e.g., methylsulfonyl in 26 ) .
  • Bulky electron-withdrawing groups (e.g., trifluoromethyl in 31 ) increase selectivity for enzymatic targets but reduce synthetic yields .

Anti-Cancer Acetamide Derivatives

Compound Name Core Structure Pharmacological Data Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline sulfonyl IC₅₀ < 10 µM against HCT-1, MCF-7, PC-3 cell lines
N-(2-Methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Indole sulfonyl Not reported (structural similarity suggests COX/LOX inhibition) -

Key Observations :

  • Quinazoline sulfonyl derivatives (e.g., 38 ) demonstrate superior anticancer activity due to their planar heterocyclic systems, which enhance DNA intercalation .
  • The target compound’s indole core may favor interactions with inflammatory enzymes (e.g., COX-2) over direct anticancer effects .

N-Substituted Acetamide Variants

Compound Name N-Substituent Physicochemical Properties Reference
N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Diethyl amine Higher lipophilicity (logP ↑)
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Cyclohexenylethyl Altered solubility and bioavailability

Key Observations :

  • The 2-methoxyphenyl group in the target compound balances solubility and target affinity compared to bulkier N-substituents .

Research Findings and Implications

Synthetic Accessibility : The target compound’s methanesulfonyl linker simplifies synthesis compared to trifluoromethyl or quinazoline-based analogs, which require specialized purification (e.g., HPLC) .

Pharmacological Potential: While direct activity data are lacking, its structural resemblance to COX-2 inhibitors (e.g., indomethacin derivatives) suggests anti-inflammatory applications .

Metabolic Stability : The 4-methylphenyl group may reduce oxidative metabolism compared to halogenated analogs (e.g., 4-chlorobenzoyl in 36 ) .

Biological Activity

N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide, with CAS number 878062-66-9, is a complex organic compound that has drawn significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H24N2O4S
Molecular Weight448.5 g/mol
StructureChemical Structure

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound's efficacy is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that the compound demonstrated significant cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM. The presence of specific substituents on the phenyl and indole rings was crucial for enhancing its activity .
  • Mechanisms of Action :
    • The mechanisms underlying its anticancer effects involve interaction with key proteins in apoptotic pathways. Molecular dynamics simulations have shown that the compound binds primarily through hydrophobic interactions with Bcl-2 protein, which is pivotal in regulating apoptosis.
  • Structure-Activity Relationship (SAR) :
    • SAR analyses reveal that modifications to the methoxy and methyl groups significantly influence biological activity. For instance, the presence of electron-donating groups enhances cytotoxicity, while specific geometric arrangements are essential for optimal binding to target proteins .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors involved in these processes, leading to reduced cell viability in cancerous tissues.

Comparative Biological Activity

A comparative analysis with other known compounds reveals that this compound exhibits promising results:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A5A375CDK2 inhibition
Compound B10MCF7Apoptosis induction
This Compound10–30U251, WM793Bcl-2 interaction and apoptosis induction

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To further dissect the molecular interactions and pathways affected by this compound.
  • Formulation Development : To explore delivery methods that enhance bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.